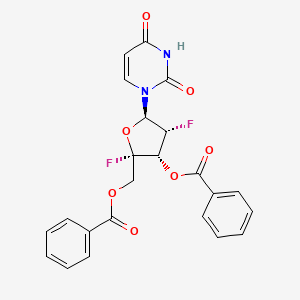

![molecular formula C6H6N6 B3048292 Pyrimido[4,5-d]pyrimidine-2,4-diamine CAS No. 16357-81-6](/img/structure/B3048292.png)

Pyrimido[4,5-d]pyrimidine-2,4-diamine

Overview

Description

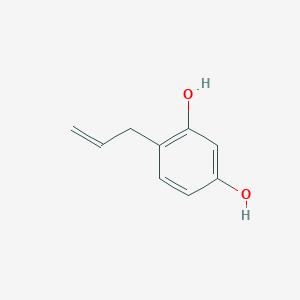

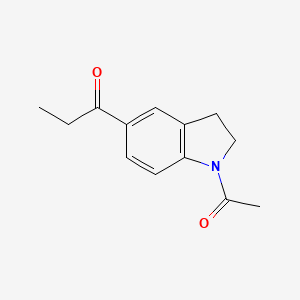

Pyrimido[4,5-d]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H6N6 . It is a type of bicyclic [6 + 6] system, which means it consists of two fused pyrimidine rings . This compound has been applied on a large scale in the medical and pharmaceutical fields .

Synthesis Analysis

The synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diamine involves various methods. One such method involves a Biginelli-type reaction of aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst . Another method involves the reaction of acetylacetone and β-ketocarboxylic acid esters with dicyandiamide in the presence of Ni (OAc) 2 .Molecular Structure Analysis

The molecular structure of Pyrimido[4,5-d]pyrimidine-2,4-diamine consists of two fused pyrimidine rings with four possible structural isomers . It has an average mass of 162.152 Da and a monoisotopic mass of 162.065399 Da .Physical And Chemical Properties Analysis

Pyrimido[4,5-d]pyrimidine-2,4-diamine has an average mass of 162.152 Da and a monoisotopic mass of 162.065399 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Antioxidant Properties

Pyrimido[4,5-d]pyrimidine derivatives, including 2,4-diamine, have been synthesized and tested for their antioxidant activities. Using an iodine catalyst to enhance the reaction, various derivatives were produced and evaluated, with one derivative showing notably superior antioxidant activity compared to others. This highlights the potential of these compounds as effective antioxidants in various applications (Cahyana, Liandi, & Zaky, 2020).

Synthetic and Biological Significance

The pyrimido[4,5-d]pyrimidine analogs are recognized for their significant roles in synthetic organic and medicinal chemistry. They form a part of the bicyclic [6 + 6] systems, used extensively in medical and pharmaceutical research. These compounds are notable for their synthesis methods, reactivity, and various biological applications, thereby playing a pivotal role in the development of new biological components (Monier, Abdel-Latif, El‐Mekabaty, & Elattar, 2019).

Antibacterial Activity

Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and shown to exhibit promising antibacterial and antifungal activities. The relationship between chemical structure variations and bioactive properties in these compounds has been a subject of study, with certain derivatives displaying particularly noteworthy antimicrobial properties (Cieplik, Pluta, & Gubrynowicz, 2003).

Multi-Component Synthesis

Innovative approaches in synthesizing pyrimido[4,5-d]pyrimidine derivatives have been developed. This includes a regioselective multi-component synthesis in water, presenting a more efficient and environmentally friendly method for creating these compounds. Such advancements in synthesis techniques contribute significantly to the research and application of these derivatives in various scientific fields (Majumder, Borah, & Bhuyan, 2014).

Synthesis for Potential Antitumor Activity

A novel synthetic route to tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are of interest for potential antitumor activity, has been reported. This method uses 1,3-disubstituted 6-amino uracils as starting materials and enables the selective variation of substituents, offering a diverse set of compounds for biological evaluation in cancer research (Wang, Wang, & Bannister, 2015).

Anti-Plasmodial Properties

Substituted pyrimidine-2,4-diamines, including pyrimido[4,5-d]pyrimidine derivatives, have been designed and evaluated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase, demonstrating significant antiplasmodial activity. This research indicates the potential of these compounds in the treatment of malaria (Seanego, Klein, Jansen van Vuuren, Zyl, & Rousseau, 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

pyrimido[4,5-d]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-4-3-1-9-2-10-5(3)12-6(8)11-4/h1-2H,(H4,7,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXXKZCAMOMPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=NC2=NC=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552587 | |

| Record name | Pyrimido[4,5-d]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[4,5-d]pyrimidine-2,4-diamine | |

CAS RN |

16357-81-6 | |

| Record name | Pyrimido[4,5-d]pyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3048212.png)

![Pyridinium, 1-[2-oxo-2-(2-oxo-2H-1-benzopyran-3-yl)ethyl]-, bromide](/img/structure/B3048218.png)